molecular formula C19H14F6O2 B13915867 2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane CAS No. 134130-22-6

2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane

Cat. No.: B13915867
CAS No.: 134130-22-6
M. Wt: 388.3 g/mol
InChI Key: LWLXERKYGVNBKF-UHFFFAOYSA-N
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Description

2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane is a fluorinated organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoroethenyloxy groups attached to a bisphenol A backbone, which imparts distinct chemical and physical properties. It is widely used in various industrial applications due to its high thermal stability, chemical resistance, and low dielectric constant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane typically involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate. This is followed by catalytic reduction using hydrazine and palladium on carbon (Pd/C) to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common practices to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoroethenyloxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane is primarily based on its ability to form stable, high-performance polymers. The trifluoroethenyloxy groups enhance the compound’s chemical resistance and thermal stability by creating strong intermolecular interactions and reducing the dielectric constant. These properties make it an ideal candidate for applications requiring durable and reliable materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane stands out due to its trifluoroethenyloxy groups, which impart unique properties such as low dielectric constant, high thermal stability, and excellent chemical resistance. These characteristics make it particularly valuable in applications where traditional bisphenol A derivatives may not perform as well.

Properties

CAS No.

134130-22-6

Molecular Formula

C19H14F6O2

Molecular Weight

388.3 g/mol

IUPAC Name

1-(1,2,2-trifluoroethenoxy)-4-[2-[4-(1,2,2-trifluoroethenoxy)phenyl]propan-2-yl]benzene

InChI

InChI=1S/C19H14F6O2/c1-19(2,11-3-7-13(8-4-11)26-17(24)15(20)21)12-5-9-14(10-6-12)27-18(25)16(22)23/h3-10H,1-2H3

InChI Key

LWLXERKYGVNBKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC(=C(F)F)F)C2=CC=C(C=C2)OC(=C(F)F)F

Origin of Product

United States

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